molecular formula C26H17Cl B1582008 2-Chloro-9,10-diphenylanthracene CAS No. 43217-28-3

2-Chloro-9,10-diphenylanthracene

Cat. No. B1582008
CAS RN: 43217-28-3
M. Wt: 364.9 g/mol
InChI Key: PLMFIWDPKYXMGE-UHFFFAOYSA-N
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Description

2-Chloro-9,10-diphenylanthracene is a fluorescent dye used in glow sticks for a blue-green glow . It is a chlorinated derivative of 9,10-diphenylanthracene .


Molecular Structure Analysis

The molecular formula of this compound is C26H17Cl . It has a molecular weight of 364.87 g/mol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 364.87 g/mol . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Electrochemistry and Electrogenerated Chemiluminescence

2-Chloro-9,10-diphenylanthracene has been studied in the context of electrochemistry, particularly in its electro-oxidation properties. Peover and White (1967) discovered that 9,10-diphenylanthracene forms a relatively stable radical-cation during electro-oxidation, demonstrating significant electrochemical behavior (Peover & White, 1967). Additionally, electrogenerated chemiluminescence (ECL) of related compounds has been investigated, where K. Boto and A. Bard (1975) studied the ECL of 9,10-dichloro-9,10-dihydro-9,10-diphenylanthracene, a compound similar to this compound (Boto & Bard, 1975).

Synthesis and Characterization in Organic Chemistry

The synthesis and characterization of derivatives of 9,10-diphenylanthracene have been extensively studied. Shang and Blount (1974) focused on the electropreparation and characterization of derivatives of 9,10-diphenylanthracene (Shang & Blount, 1974). Zhang et al. (2008) synthesized single-crystal 9,10-diphenylanthracene nanoribbons and nanorods, which have potential applications in nanotechnology and materials science (Zhang et al., 2008).

Application in Organic Light Emitting Devices (OLEDs)

9,10-Diphenylanthracene derivatives have been explored for their use in organic light emitting devices (OLEDs). Pu et al. (2010) synthesized arylamino-9,10-diphenylanthracene derivatives and investigated their application in green light emitting devices, showcasing the material's potential in OLED technology (Pu et al., 2010).

Photophysical Studies

Studies on the photophysical properties of 9,10-diphenylanthracene derivatives have also been conducted. Johnson et al. (1971) investigated the oxygen quenching of delayed fluorescence in the solid state of 2-chloroanthracene and 9,10-diphenylanthracene, contributing to the understanding of their photophysical behaviors (Johnson et al., 1971).

Future Directions

Anthracene-based molecules like 2-Chloro-9,10-diphenylanthracene are commonly used in applications such as OLEDs and triplet–triplet annihilation upconversion . In future design of blue emitting materials, it is useful to know which part of the molecule can be altered to obtain new physical properties without losing the inherent optical properties .

properties

IUPAC Name

2-chloro-9,10-diphenylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17Cl/c27-20-15-16-23-24(17-20)26(19-11-5-2-6-12-19)22-14-8-7-13-21(22)25(23)18-9-3-1-4-10-18/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMFIWDPKYXMGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348214
Record name 2-Chloro-9,10-diphenylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

43217-28-3
Record name 2-Chloro-9,10-diphenylanthracene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43217-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-9,10-diphenylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-9,10-DIPHENYLANTHRACENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CA5BB2U3W8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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